molecular formula C9H6ClN3O2 B11773115 4-Chloro-8-methyl-5-nitrocinnoline

4-Chloro-8-methyl-5-nitrocinnoline

Cat. No.: B11773115
M. Wt: 223.61 g/mol
InChI Key: BLVVIWJFPDYVRO-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-5-nitrocinnoline is a chemical compound with the molecular formula C10H7ClN2O2 It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methyl-5-nitrocinnoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-8-methylcinnoline. The nitration process involves the introduction of a nitro group (NO2) into the aromatic ring of the compound. This can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methyl-5-nitrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 4-Chloro-8-methyl-5-aminocinnoline.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-8-methyl-5-nitrocinnoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Chloro-8-methyl-5-nitrocinnoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.

    4-Chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-one: Studied for its antimicrobial activity.

Uniqueness

4-Chloro-8-methyl-5-nitrocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and a nitro group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

4-chloro-8-methyl-5-nitrocinnoline

InChI

InChI=1S/C9H6ClN3O2/c1-5-2-3-7(13(14)15)8-6(10)4-11-12-9(5)8/h2-4H,1H3

InChI Key

BLVVIWJFPDYVRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CN=N2)Cl

Origin of Product

United States

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